2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-ethylphenyl)acetamide
Overview
Description
2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-ethylphenyl)acetamide, also known as BZPAAE, is a chemical compound that has gained attention in the field of scientific research due to its potential pharmacological properties.
Mechanism of Action
2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-ethylphenyl)acetamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-ethylphenyl)acetamide also inhibits the formation of amyloid-beta plaques by binding to beta-secretase, an enzyme that is involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-ethylphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-ethylphenyl)acetamide has been found to be well-tolerated and safe in animal studies.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-ethylphenyl)acetamide in lab experiments is its potential as a therapeutic agent for various diseases and disorders. Another advantage is its well-tolerated and safe profile in animal studies. One limitation is the lack of human studies on the compound, which makes it difficult to determine its efficacy and safety in humans.
Future Directions
There are several future directions for research on 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-ethylphenyl)acetamide. One direction is to conduct more studies on its potential use in treating pain and inflammation. Another direction is to conduct more studies on its potential use in treating Alzheimer's disease. Additionally, more studies are needed to determine the safety and efficacy of 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-ethylphenyl)acetamide in humans.
Scientific Research Applications
2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-ethylphenyl)acetamide has been studied for its potential use in treating various diseases and disorders. It has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of pain and inflammation. 2-(6-bromo-2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(4-ethylphenyl)acetamide has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease.
properties
IUPAC Name |
2-(6-bromo-2-oxo-1,3-benzoxazol-3-yl)-N-(4-ethylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O3/c1-2-11-3-6-13(7-4-11)19-16(21)10-20-14-8-5-12(18)9-15(14)23-17(20)22/h3-9H,2,10H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDHKAHHMIYVAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=C(C=C(C=C3)Br)OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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